molecular formula C14H19BFNO4 B1434268 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid CAS No. 1704074-61-2

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid

Cat. No.: B1434268
CAS No.: 1704074-61-2
M. Wt: 295.12 g/mol
InChI Key: GDFXYMLAZCZQJU-UHFFFAOYSA-N
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Description

“(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid” is a chemical compound that is used in laboratory settings and for the manufacture of other chemical compounds . It offers potential applications in drug discovery, catalysis, and materials science due to its unique structural properties.

Scientific Research Applications

Synthesis and Structure

  • Synthesis Methods : The compound 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, which is closely related to the queried compound, was synthesized using the Mannich reaction. This process involved the use of 6,9-dimethyl-1,4-dioxa-8-azaspiro[4,5]decane, formaldehyde, and pyridin-2-one in alcohol, with its structure confirmed by NMR spectroscopy (Sharifkanov et al., 2001).

Applications in Material Science

  • Water-Soluble Carcinogenic Azo Dyes Removal : A Mannich base derivative of calix[4]arene was synthesized using a process that involved the cyclic secondary amine 1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its efficacy as a sorbent for carcinogenic azo dyes in water. This illustrates the compound's potential in environmental remediation applications (Akceylan et al., 2009).

Medical and Pharmaceutical Research

  • Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, using a similar structural backbone, were synthesized and tested against various strains of bacteria. These compounds showed distinct activity against specific bacterial strains, indicating potential applications in antibacterial drug development (Lukin et al., 2022).
  • Antiviral Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share structural similarities, were designed and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A virus and human coronavirus, highlighting their potential in antiviral therapy (Apaydın et al., 2020).

Chemical Synthesis and Analysis

  • Oxidative Cyclization in Synthesis : The synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, which is structurally related, was achieved through oxidative cyclization of olefinic precursors. This method is relevant for creating spirocyclic structures in chemical synthesis (Martin‐Lopez & Bermejo, 1998).

  • Crystal Structure Analysis : The synthesis of amino-3-fluorophenyl boronic acid, a compound with structural elements similar to the queried chemical, involved a lithium-bromine exchange process and provided insights into its crystal structure, demonstrating applications in material science and chemistry (Das et al., 2003).

Mechanism of Action

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO4/c16-13-8-11(7-12(9-13)15(18)19)10-17-3-1-14(2-4-17)20-5-6-21-14/h7-9,18-19H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFXYMLAZCZQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
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(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
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(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
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(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
Reactant of Route 5
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid
Reactant of Route 6
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid

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